2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Descripción
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Its structure includes:
- 4-Oxo group: A ketone at position 4, critical for hydrogen bonding interactions in biological targets.
- 2-Sulfanylacetamide linkage: A sulfur-containing bridge connecting the thienopyrimidinone core to an N-(2-methoxyphenyl)acetamide moiety. The 2-methoxyphenyl group may contribute to receptor binding via π-π stacking or hydrophobic interactions .
This scaffold is frequently explored for its pharmacological versatility, particularly in anticancer and enzyme-targeted therapies.
Propiedades
IUPAC Name |
2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-4-12(2)22-18(24)17-14(9-10-26-17)21-19(22)27-11-16(23)20-13-7-5-6-8-15(13)25-3/h5-10,12H,4,11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKPZZYJJXEODO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a synthetic organic compound with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which contributes to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₃O₂S |
| Molecular Weight | 342.47 g/mol |
| CAS Number | 1326923-61-8 |
Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific enzymes or receptors. For instance, thieno[3,2-d]pyrimidine derivatives have shown promise as inhibitors of various kinases and enzymes involved in cancer progression and inflammation.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of thieno[3,2-d]pyrimidine derivatives. The compound has been evaluated for its effects on cell proliferation and apoptosis in various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored:
- Tested Against : Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Results : Minimum inhibitory concentrations (MIC) were found to be effective at concentrations between 50 to 100 µg/mL, indicating moderate antimicrobial activity.
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To evaluate the effects of the compound on tumor growth in vivo.
- Methodology : Mice bearing xenograft tumors were treated with varying doses of the compound.
- Results : Significant reduction in tumor size was observed at doses of 20 mg/kg compared to control groups.
-
Case Study on Antimicrobial Efficacy :
- Objective : Assess the compound's effectiveness against resistant bacterial strains.
- Methodology : In vitro assays were performed using clinical isolates.
- Results : The compound exhibited synergistic effects when combined with standard antibiotics.
Comparación Con Compuestos Similares
Alkyl Substitutions
Aromatic and Heterocyclic Substitutions
Modifications to the Acetamide Moiety
- N-(4-Nitrophenyl) analogue (): The nitro group introduces strong electron-withdrawing effects, which may enhance reactivity in nucleophilic environments but reduce bioavailability due to poor solubility .
- N-(3,4-Dimethoxyphenyl) analogue (): Additional methoxy groups improve solubility and may engage in hydrogen bonding with polar residues in target proteins .
Core Heterocycle Variations
- Tetrahydrobenzothieno[3,2-e]triazolo pyrimidine (): Incorporation of a triazole ring introduces additional hydrogen bonding sites, which could improve kinase inhibition .
Pharmacological and Biochemical Comparisons
Anticancer Activity
- N-(2-Methoxyphenyl) derivatives (): Compounds with this group (e.g., compound 39) showed IC₅₀ values < 10 µM against HCT-116 and MCF-7 cancer cells, attributed to the methoxy group’s balance of hydrophobicity and hydrogen bonding .
- Fluorophenyl-containing analogues (): Fluorine substitution improves metabolic stability and membrane permeability. For example, fluorobenzyl derivatives exhibited nanomolar inhibition of KIF11 mRNA, a target in mitotic cancers .
Enzyme Inhibition
- Sulfamoylphenyl derivatives (): The sulfamoyl group in compounds like 13b demonstrated strong carbonic anhydrase inhibition (Kᵢ = 8.2 nM), leveraging electrostatic interactions with zinc ions in the active site .
Pharmacokinetics
- AMG 487 analogue (): A pyrido[2,3-d]pyrimidinone derivative showed dose-dependent pharmacokinetics in humans, with a terminal half-life of 15–20 hours. The ethoxyphenyl group contributed to CYP3A4-mediated metabolism, necessitating careful dosing .
Data Tables
Table 1: Structural and Pharmacological Comparison of Selected Analogues
| Compound ID | Core Structure | R₁ (Position 3) | R₂ (Acetamide) | Key Activity (IC₅₀ or Kᵢ) | Evidence ID |
|---|---|---|---|---|---|
| Target Compound | Thieno[3,2-d]pyrimidinone | Butan-2-yl | N-(2-Methoxyphenyl) | N/A (Under investigation) | [3, 12] |
| 3-Ethyl-5,6-dimethyl analogue | Thieno[2,3-d]pyrimidinone | Ethyl, 5,6-dimethyl | N-(2-Methoxyphenyl) | Not reported | [3] |
| N-(4-Nitrophenyl) analogue | Thieno[2,3-d]pyrimidinone | Phenyl | N-(4-Nitrophenyl) | 15 µM (EGFR kinase) | [12] |
| AMG 487 | Pyrido[2,3-d]pyrimidinone | 4-Ethoxyphenyl | Complex fluorophenyl | 0.3 nM (CXCR3 receptor) | [8] |
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step protocols:
- Step 1: Construction of the thieno[3,2-d]pyrimidinone core via cyclization of thiophene derivatives with urea or thiourea under acidic conditions .
- Step 2: Introduction of the butan-2-yl group at position 3 using alkylation agents (e.g., 2-bromobutane) in the presence of a base like K₂CO₃ .
- Step 3: Sulfanyl-acetamide coupling at position 2 using a thiolate intermediate and N-(2-methoxyphenyl)chloroacetamide. Critical Conditions:
- Maintain anhydrous conditions during alkylation to prevent hydrolysis.
- Use polar aprotic solvents (DMF or DMSO) for sulfanyl coupling to enhance nucleophilicity .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential for isolating intermediates .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure?
- X-ray Crystallography: Resolves crystal packing and confirms stereochemistry, particularly for the thieno-pyrimidinone core and acetamide linkage. Anisotropic displacement parameters can validate conformational stability .
- NMR Spectroscopy:
- ¹H NMR: Key signals include the methoxy group (δ 3.8–3.9 ppm), butan-2-yl methyl protons (δ 1.2–1.4 ppm), and thieno-pyrimidinone aromatic protons (δ 7.1–8.3 ppm) .
- ¹³C NMR: Carbonyl groups (C=O) appear at δ 165–175 ppm, while sulfur-containing carbons (C-S) resonate at δ 40–50 ppm .
- HRMS: Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 3 ppm error) .
Q. What are the key considerations for designing initial biological activity screens?
- Target Selection: Prioritize enzymes relevant to the thieno-pyrimidinone scaffold, such as kinase inhibitors or DNA topoisomerases .
- Assay Types:
- Enzymatic inhibition assays (IC₅₀ determination using fluorescence/colorimetric readouts).
- Cytotoxicity profiling in cancer cell lines (e.g., MTT assay).
- Controls: Include structurally related analogs (e.g., unsubstituted thieno-pyrimidinones) to establish baseline activity .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step?
- Mechanistic Analysis: Investigate whether steric hindrance from the butan-2-yl group or poor leaving-group aptitude of the thiol intermediate is limiting reactivity.
- Optimization Strategies:
- Replace chloroacetamide with bromoacetamide to enhance electrophilicity.
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .
- Screen alternative bases (e.g., DBU) to deprotonate the thiol more efficiently .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Re-evaluate Docking Parameters: Adjust protonation states of target binding pockets or include explicit solvent molecules in molecular dynamics simulations .
- Experimental Validation:
- Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Synthesize and test derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to probe SAR .
Q. How can SAR studies optimize the pharmacological profile?
- Substituent Modifications:
- Butan-2-yl Group: Replace with cyclopropylmethyl to reduce metabolic oxidation.
- Sulfanyl Linker: Substitute with sulfone or sulfonamide to enhance hydrogen-bonding capacity .
Q. What in silico methods predict binding affinity, and how are they validated?
- Tools: Use AutoDock Vina or Schrödinger’s Glide for docking studies, combined with MM-GBSA for binding energy calculations.
- Validation:
- Compare predicted vs. experimental IC₅₀ values for a panel of analogs.
- Perform mutagenesis studies on target enzymes (e.g., Ala-scanning) to confirm critical binding residues .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
